molecular formula C12H18N4O2 B2844399 N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1421498-90-9

N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2844399
M. Wt: 250.302
InChI Key: KCOMEKOLJFNZPE-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, targeting Mycobacterium tuberculosis GyrB inhibitors. The compounds exhibited promising in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, highlighting their potential as antituberculosis agents without cytotoxicity at evaluated concentrations (Jeankumar et al., 2013).

Microwave-Assisted Direct Amidation

Another study utilized microwave-assisted treatment for direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, producing corresponding carboxamides in good yields. This method demonstrates a practical approach for synthesizing N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide analogues, useful in drug development processes (Milosevic et al., 2015).

Differential Cocrystallization Behavior with Antitubercular Drugs

Research into the cocrystallization behavior of pyrazinoic acid with isomeric pyridine carboxamide series revealed insights into the steric and electrostatic compatibility between molecules, affecting supramolecular growth. This study is significant for understanding the molecular interactions and designing better drug formulations for antitubercular therapies (Prasad et al., 2015).

Molecular Interaction with CB1 Cannabinoid Receptor

A detailed molecular interaction study of an antagonist with a similar structure to N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide with the CB1 cannabinoid receptor provided insights into the steric binding interaction and the spatial orientation required for antagonist activity. This research is crucial for the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Blockage of Ethylene Biosynthesis

A study identified that pyrazinamide, a compound related to N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, can inhibit ethylene biosynthesis in Arabidopsis thaliana by suppressing the activity of 1-aminocyclopropane-1-carboxylic acid oxidase. This finding suggests potential applications in regulating plant metabolism and ethylene biosynthesis, which could be beneficial in agriculture to reduce postharvest loss (Sun et al., 2017).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on this area.

properties

IUPAC Name

N-ethyl-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-14-12(17)16-7-3-10(4-8-16)18-11-9-13-5-6-15-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOMEKOLJFNZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

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